Cas no 1805488-45-2 (Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate)
Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate Chemical and Physical Properties
Names and Identifiers
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- Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate
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- Inchi: 1S/C11H10ClNO2S/c1-2-15-11(14)10-8(6-13)7(5-12)3-4-9(10)16/h3-4,16H,2,5H2,1H3
- InChI Key: PMVMAKIGJZADAR-UHFFFAOYSA-N
- SMILES: ClCC1=CC=C(C(C(=O)OCC)=C1C#N)S
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 4
- Complexity: 302
- XLogP3: 2.4
- Topological Polar Surface Area: 51.1
Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015018146-1g |
Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate |
1805488-45-2 | 97% | 1g |
1,504.90 USD | 2021-06-18 |
Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate Related Literature
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
Additional information on Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate
Comprehensive Overview of Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate (CAS No. 1805488-45-2)
Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate (CAS No. 1805488-45-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. Its unique molecular structure, featuring a chloromethyl group, a cyano substituent, and a mercapto functionality, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to act as a building block for heterocyclic compounds, which are prevalent in many FDA-approved drugs.
The compound's CAS No. 1805488-45-2 is often searched in academic and industrial databases, reflecting its growing relevance in synthetic chemistry. Recent trends indicate that queries like "synthesis of Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate" and "applications of CAS 1805488-45-2" are rising, driven by the demand for novel intermediates in medicinal chemistry. Its cyano and mercapto groups are particularly valuable for constructing pharmacophores, which are molecular frameworks that interact with biological targets.
In the context of green chemistry, Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate has been explored for its potential in sustainable synthesis routes. Researchers are investigating solvent-free or catalytic methods to reduce environmental impact, aligning with global initiatives like the UN Sustainable Development Goals. This focus on eco-friendly processes has made the compound a topic of interest in forums discussing "green synthesis of benzoate derivatives" and "CAS 1805488-45-2 in sustainable chemistry."
From a technical perspective, the compound's stability and reactivity are critical for its utility. The chloromethyl group allows for nucleophilic substitution reactions, while the mercapto moiety can participate in oxidative coupling or metal coordination. These properties are frequently highlighted in patents and journal articles, particularly in studies on "functionalized benzoate esters" and "multifunctional chemical intermediates."
In summary, Ethyl 3-chloromethyl-2-cyano-6-mercaptobenzoate (CAS No. 1805488-45-2) represents a cutting-edge tool for chemists designing next-generation therapeutics and agrochemicals. Its multifaceted reactivity and alignment with sustainability trends ensure its continued prominence in scientific literature and industrial applications.
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